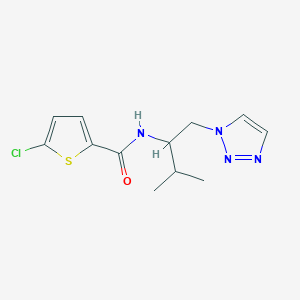

5-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups. It includes a thiophene ring, a triazole ring, and a carboxamide group . These types of compounds are often used in medicinal chemistry due to their versatile biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. For instance, the carboxamide group could undergo hydrolysis, and the triazole ring could participate in various substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could enhance the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles : A study by Kariuki et al. (2022) involved the synthesis of novel heterocycles containing the 1,2,3-triazole moiety, closely related to the chemical structure of interest. The reactions involved the combination of chalcones with thiosemicarbazide and several ketones, yielding novel heterocycles with high yields. The structures of the newly synthesized compounds were confirmed by X-ray crystallography, showcasing the complexity and potential applications of these molecules in scientific research (Kariuki et al., 2022).

Antioxidant Activity : Tumosienė et al. (2019) synthesized a series of novel derivatives containing the chloro and hydroxyphenyl moieties, demonstrating significant antioxidant activity. These findings highlight the potential therapeutic applications of compounds with similar structural features (Tumosienė et al., 2019).

Labeling Techniques for Research : Saemian et al. (2012) described a method for 14C-labeling of a compound structurally related to the chemical of interest, showcasing a technique valuable in tracking the distribution and metabolism of such compounds in research studies (Saemian et al., 2012).

Potential Anti-Inflammatory Agents : Moloney et al. (2000) synthesized novel molecules with a structure closely related to the chemical of interest, targeting potential anti-inflammatory applications. This study demonstrates the therapeutic potential of these compounds (Moloney, 2000).

Wirkmechanismus

Target of Action

It is known that many indole derivatives, which share structural similarities with this compound, have a broad range of targets due to their ability to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to induce apoptosis via cell cycle arrest .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to affect a variety of biochemical pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

It is known that many indole derivatives, which share structural similarities with this compound, are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

It’s worth noting that compounds with similar structures have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Zukünftige Richtungen

Future research could explore the potential biological activities of this compound, such as its potential antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Biochemische Analyse

Biochemical Properties

It is known that indole derivatives, to which this compound belongs, can interact with a variety of enzymes and receptors

Cellular Effects

Indole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other indole derivatives .

Eigenschaften

IUPAC Name |

5-chloro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN4OS/c1-8(2)9(7-17-6-5-14-16-17)15-12(18)10-3-4-11(13)19-10/h3-6,8-9H,7H2,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHHGNLLWDKVFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2361723.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione](/img/structure/B2361729.png)

![1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine dihydrochloride](/img/structure/B2361731.png)

![ethyl 4-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2361733.png)

![3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361734.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2361735.png)

![1-(2,5-Dimethylbenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2361736.png)

![1-(3-methoxyphenyl)-5-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-3-carboxamide](/img/structure/B2361739.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2361741.png)

![3-[4-(propan-2-yl)phenyl]-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2361743.png)